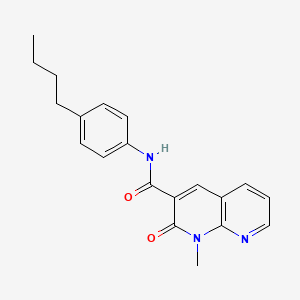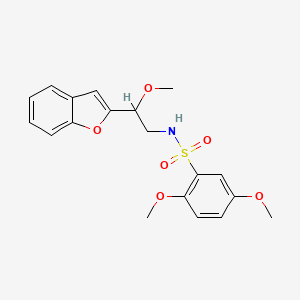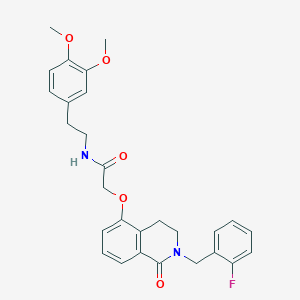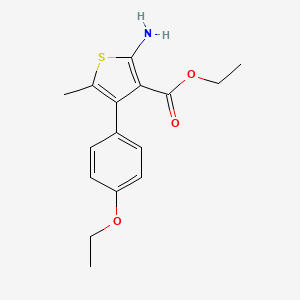![molecular formula C14H15N3O B2394549 N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide CAS No. 2361642-79-5](/img/structure/B2394549.png)
N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide, commonly known as PEPA, is a chemical compound that belongs to the family of pyrazole derivatives. PEPA has gained significant attention in the scientific community due to its potential applications in neurological research.
Mécanisme D'action
PEPA acts as a positive allosteric modulator of the AMPA receptor. It binds to a specific site on the receptor and enhances the response of the receptor to glutamate, which is the primary neurotransmitter involved in synaptic transmission. This results in an increase in the influx of calcium ions into the postsynaptic neuron, which triggers LTP and enhances synaptic plasticity.
Biochemical and Physiological Effects
PEPA has been shown to have a variety of biochemical and physiological effects. It enhances LTP in the hippocampus, which is a process that is critical for learning and memory. It also increases the release of dopamine in the prefrontal cortex, which is a region of the brain that is involved in executive function and decision-making. Additionally, PEPA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using PEPA in lab experiments is its selectivity for the AMPA receptor. This allows researchers to specifically target this receptor and study its effects on synaptic plasticity and memory formation. Additionally, PEPA is relatively easy to synthesize and has good solubility in water, which makes it easy to administer in experiments.
One of the limitations of using PEPA in lab experiments is that it has a relatively short half-life, which means that its effects may be transient. Additionally, PEPA has not been extensively studied in vivo, and its effects on behavior and cognition are not well understood.
Orientations Futures
For research on PEPA include the development of more potent and selective AMPA receptor agonists and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
PEPA can be synthesized through a reaction between 1-(1-phenylethyl)pyrazole-4-carboxylic acid and thionyl chloride. This reaction produces 1-(1-phenylethyl)pyrazole-4-carbonyl chloride, which is then reacted with propargylamine to form PEPA.
Applications De Recherche Scientifique
PEPA has been extensively studied for its potential applications in neurological research. It is a selective agonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. PEPA has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a process that is critical for learning and memory.
Propriétés
IUPAC Name |
N-[1-(1-phenylethyl)pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-14(18)16-13-9-15-17(10-13)11(2)12-7-5-4-6-8-12/h3-11H,1H2,2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUCXCBHKLBPCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=C(C=N2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2394466.png)
![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2394467.png)


![3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2394474.png)
![3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan](/img/no-structure.png)





![N-(4-isopropoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2394486.png)

